molecular formula C23H29N5O2 B11137320 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide

Cat. No.: B11137320
M. Wt: 407.5 g/mol
InChI Key: RZHRMOALHKHXLH-UHFFFAOYSA-N
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Description

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, an indole moiety with a methoxy group, and a piperidine carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indole intermediates, followed by their coupling through a piperidine carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring linked to a pyrimidine and an indole moiety, which are critical for its biological activity. The presence of methoxy and dimethyl groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's efficacy as an anticancer agent. A notable investigation involved screening various compounds on multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological properties. Research indicates that derivatives possessing similar structural features may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could lead to therapeutic benefits in conditions such as depression and anxiety disorders.

Anti-inflammatory Properties

Preliminary assays have suggested that the compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential use in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against cancer cell lines
NeuropharmacologicalPotential modulation of serotonin/dopamine systemsOngoing research
Anti-inflammatoryReduction in pro-inflammatory cytokines

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Methoxy GroupEnhances lipophilicity and bioavailability
Dimethyl SubstitutionIncreases receptor binding affinityOngoing research
Piperidine RingEssential for biological activity

Case Study 1: Anticancer Screening

In a study published by Walid Fayad et al., the compound was identified through a high-throughput screening process aimed at discovering novel anticancer agents. The study utilized multicellular spheroids to evaluate the efficacy of various compounds, leading to the identification of this compound as a promising candidate due to its strong cytotoxic effects on multiple cancer cell lines .

Case Study 2: Neuropharmacological Evaluation

Another ongoing investigation focuses on the neuropharmacological profile of the compound. Initial findings suggest that it may have antidepressant-like effects in animal models, attributed to its influence on serotonin levels. Further studies are required to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine core but lacks the indole and piperidine moieties.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in having a heterocyclic structure but differ in specific functional groups and applications.

Uniqueness

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide is unique due to its combination of pyrimidine, indole, and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O with a molecular weight of approximately 320.42 g/mol. The chemical structure includes a pyrimidine ring, an indole moiety, and a piperidinecarboxamide group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing indole and piperidine moieties have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound A (Indole derivative)S. aureus5 µg/mL
Compound B (Pyrimidine derivative)E. coli10 µg/mL
1-(4,6-dimethyl-2-pyrimidinyl)...MRSATBD

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that similar compounds can effectively reduce enzyme activity, which is crucial for therapeutic applications in conditions like Alzheimer’s disease and urinary tract infections .

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (µM)
Compound CAcetylcholinesterase12.5
Compound DUrease8.0
1-(4,6-dimethyl-2-pyrimidinyl)...TBDTBD

Antitumor Activity

Emerging studies suggest that the compound may possess antitumor properties. Analogous compounds have demonstrated the ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Efficacy

In a recent study, an analog of the compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The piperidine and pyrimidine rings may interact with specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Binding : The structural components allow for effective binding to target enzymes, inhibiting their activity.
  • Cellular Uptake : The presence of the indole moiety enhances cellular permeability, facilitating uptake into target cells.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H29N5O2/c1-16-13-17(2)26-23(25-16)28-10-4-5-19(15-28)22(29)24-9-12-27-11-8-18-14-20(30-3)6-7-21(18)27/h6-8,11,13-14,19H,4-5,9-10,12,15H2,1-3H3,(H,24,29)

InChI Key

RZHRMOALHKHXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC)C

Origin of Product

United States

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